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Compound of Interest

Compound Name: Tafluprost ethyl amide

Cat. No.: B611117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tafluprost ethyl amide is a synthetic analog of prostaglandin F2α, recognized for its

therapeutic potential in ophthalmology, particularly in the management of glaucoma and ocular

hypertension.[1] It is also utilized in cosmetic formulations for its ability to promote eyelash

growth.[1] As a derivative of tafluprost, its chemical structure is designed to enhance its activity

and penetration. This technical guide provides an in-depth analysis of the chemical properties

and stability of tafluprost ethyl amide, offering valuable information for researchers and

professionals involved in its study and application.

Chemical Properties
Tafluprost ethyl amide is characterized by the following physicochemical properties:
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Property Value Reference(s)

Chemical Name

N-ethyl-9α,11α-dihydroxy-

15,15-difluoro-16-phenoxy-

17,18,19,20-tetranor-prosta-

5Z,13E-dien-1-amide

[2][3]

Synonyms Taf EA, Tafluprost EA [2][3]

CAS Number 1185851-52-8 [2][3]

Molecular Formula C₂₄H₃₃F₂NO₄ [2][3]

Molecular Weight 437.5 g/mol [2][3]

Appearance Colorless or light yellow oil [4]

Purity ≥98% [2][3]

pKa 14.48 ± 0.70 (Predicted) [5]

Solubility
The solubility of tafluprost ethyl amide in various solvents is a critical parameter for

formulation development.

Solvent Solubility Reference(s)

Dimethylformamide (DMF) ~30 mg/mL [3]

Dimethyl sulfoxide (DMSO) ~30 mg/mL [3]

Ethanol ~30 mg/mL [3]

Water Practically insoluble [6]

Stability Profile
The stability of tafluprost ethyl amide is crucial for its safe and effective use in pharmaceutical

and cosmetic products. While specific quantitative data from forced degradation studies on

tafluprost ethyl amide are not extensively published, valuable insights can be drawn from
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studies on its parent compound, tafluprost, and general knowledge of prostaglandin analog

stability.

General Storage and Stability
Long-term Storage: Tafluprost ethyl amide is stable for at least two years when stored at

-20°C.[2][3]

Solution Stability: Stock solutions in solvents like DMSO and ethanol should be stored at

-80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7]

Forced Degradation Studies (Inferred from Tafluprost
Data)
Forced degradation studies are essential for identifying potential degradation products and

establishing the intrinsic stability of a drug substance. The following sections outline the

expected behavior of tafluprost ethyl amide under various stress conditions, based on data

from its parent compound, tafluprost.[8]

1. Hydrolytic Degradation:

Acidic and Basic Conditions: Prostaglandin esters are known to be susceptible to hydrolysis.

It is anticipated that the ethyl amide group of tafluprost ethyl amide could undergo

hydrolysis under strong acidic or basic conditions, leading to the formation of tafluprost acid

and ethylamine.

2. Oxidative Degradation:

Mechanism: Oxidation is a likely degradation pathway for prostaglandin analogs. The allylic

alcohol and other susceptible sites in the molecule can be targeted by oxidative agents.

3. Photodegradation:

Light Sensitivity: Prostaglandin analogs can be sensitive to light. Exposure to UV or visible

light may lead to isomerization or other degradation pathways.

4. Thermal Degradation:
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Heat Sensitivity: Elevated temperatures can accelerate degradation reactions, including

hydrolysis and oxidation.

Experimental Protocols for Stability-Indicating
Methods
The development of a stability-indicating analytical method is crucial for accurately assessing

the stability of tafluprost ethyl amide. A reverse-phase high-performance liquid

chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is a suitable

approach. The following protocols are based on established methods for tafluprost analysis and

can be adapted for tafluprost ethyl amide.[8]

Sample Preparation for Forced Degradation Studies
Acid Hydrolysis: Dissolve tafluprost ethyl amide in a suitable solvent (e.g., acetonitrile) and

add 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a

specified time. Neutralize the solution before analysis.

Base Hydrolysis: Dissolve tafluprost ethyl amide in a suitable solvent and add 0.1 M

sodium hydroxide. Maintain the solution at room temperature for a specified time. Neutralize

the solution before analysis.

Oxidative Degradation: Dissolve tafluprost ethyl amide in a suitable solvent and add a

solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a

specified time.

Thermal Degradation: Store the solid drug substance or a solution in a sealed container at

an elevated temperature (e.g., 80°C) for a specified period.

Photodegradation: Expose the drug substance (solid or in solution in a quartz cuvette) to a

light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2

million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-

hours/square meter). A control sample should be wrapped in aluminum foil to protect it from

light.

RP-HPLC-UV/MS Method for Analysis
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Parameter Condition

Column C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient
A suitable gradient to separate the parent

compound from its degradation products.

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection
UV at an appropriate wavelength (e.g., 220 nm)

and Mass Spectrometry (ESI+)

Mechanism of Action and Signaling Pathway
Tafluprost ethyl amide, as a prostaglandin F2α analog, is believed to exert its intraocular

pressure-lowering effect by acting as an agonist at the prostaglandin F (FP) receptor in the

ciliary muscle. Activation of the FP receptor initiates a signaling cascade that leads to the

remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing the

outflow of aqueous humor.

FP Receptor Signaling Pathway in Ciliary Muscle Cells
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FP Receptor Signaling Pathway for Increased Uveoscleral Outflow

Experimental Workflow for Investigating FP Receptor
Activation
The following workflow outlines the key steps to study the activation of the FP receptor by

tafluprost ethyl amide in human ciliary muscle cells.
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1. Culture Human Ciliary
Muscle (HCM) Cells

2. Treat HCM cells with
Tafluprost Ethyl Amide

3. Perform Downstream
Signaling Assays

Phosphoinositide (PI)
Turnover Assay

Intracellular Ca²⁺
Mobilization Assay

MAP Kinase
Activation Assay
(Western Blot)

MMP Expression/Activity
Assay (ELISA/Zymography)

4. Data Analysis and
Interpretation

Click to download full resolution via product page

Workflow for studying FP receptor activation in HCM cells.

Conclusion
This technical guide provides a comprehensive overview of the chemical properties and

stability of tafluprost ethyl amide. While specific stability data for the ethyl amide derivative is

limited in publicly available literature, the information on its parent compound, tafluprost, offers

a robust framework for understanding its degradation pathways and for the development of

stability-indicating analytical methods. The outlined signaling pathway and experimental

workflows provide a solid foundation for further research into the molecular mechanisms of this

important therapeutic and cosmetic ingredient. As with any active pharmaceutical ingredient,

rigorous stability testing under various conditions is paramount to ensure its quality, safety, and

efficacy in final formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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